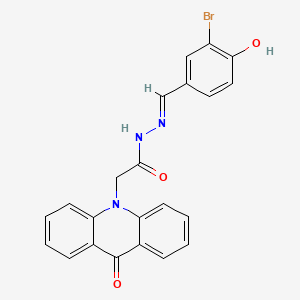
Centmitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Centmitor-1 is a novel inducer of mitotic arrest, modulating microtubule plus-ends and reduced microtubule dynamics.
科学研究应用
抗有丝分裂细胞表型
Centmitor-1已被发现具有与瑞格替尼相似的分子相互作用场和抗有丝分裂细胞表型 {svg_1}. 这意味着它可以引起有丝分裂阻滞,其特征是染色体排列缺陷、多极纺锤体、中心体断裂和激活的纺锤体组装检查点 {svg_2}.
微管动力学的调节
This compound和瑞格替尼都被发现可以调节微管正端并减少微管动力学 {svg_3}. 这很重要,因为微管在有丝分裂过程中会发生重大重排 {svg_4}.
影响有丝分裂纺锤体力量
This compound与瑞格替尼一样,会影响有丝分裂纺锤体的力量,因为有丝分裂细胞中姐妹着丝粒之间的张力会降低 {svg_5}. 这对有序的染色体分离和从M期退出至关重要 {svg_6}.
靶向有丝分裂过程
This compound和瑞格替尼都靶向有丝分裂过程中发生的过程,因为它们在有丝分裂过程中添加到细胞中时立即表现出抗有丝分裂作用 {svg_7}. 这使它们成为抗癌治疗的潜在候选药物 {svg_8}.
不损害Plk1激酶活性
尽管有抗有丝分裂作用,但this compound和瑞格替尼都不会损害极体激酶1(Plk1)的活性 {svg_9}. 这很重要,因为Plk1是细胞周期的关键调节剂 {svg_10}.
潜在的抗癌治疗
鉴于this compound具有诱导有丝分裂阻滞和影响微管动力学的能力,它在抗癌治疗中具有潜在的应用 {svg_11}. 它可以与其他治疗方法联合使用,以增强其疗效 {svg_12}.
生物活性
N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, commonly known as Centmitor-1, is a synthetic compound notable for its diverse biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, mechanism of action, and potential applications based on existing research.
Chemical Structure and Properties
The compound has a molecular formula of C22H16BrN3O3 and a molecular weight of approximately 450.3 g/mol. Its structure features both an acridine moiety and a hydrazide functional group, which are critical for its biological activity.
Antimitotic Activity
This compound has been identified as an antimitotic agent , primarily functioning by modulating microtubule dynamics. It disrupts the normal functioning of the mitotic spindle without impairing Plk1 kinase activity, which is crucial for cell division. This unique mechanism positions it as a candidate for further investigation in cancer therapy, particularly in targeting rapidly dividing cells.
Ion Channel Inhibition
Additionally, this compound acts as a competitive inhibitor of ion channels such as TRPV1 and TRPA1. These channels are involved in pain signaling pathways, suggesting that the compound may have analgesic properties alongside its antitumor effects. This dual functionality enhances its therapeutic potential.
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimitotic | Disrupts microtubule dynamics, affecting mitosis without impairing Plk1 activity |
| Ion Channel Inhibition | Competitive inhibition of TRPV1 and TRPA1 channels involved in pain signaling |
Research Findings and Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by inducing mitotic arrest. The compound's ability to modulate microtubule dynamics was highlighted as a key factor in its antitumor activity.
- Pain Pathway Modulation : Research indicated that this compound could reduce pain sensitivity in animal models by inhibiting TRPV1 channels. This suggests potential applications not only in oncology but also in pain management therapies.
- Comparative Studies : Comparative analyses with other acridine derivatives like Rigosertib showed that this compound possesses enhanced biological activity due to its unique structural features, particularly the bromine and hydroxyl substituents that enhance interaction with biological targets.
Future Directions
Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is warranted. Investigations into its mechanism at the molecular level could uncover more about how it interacts with specific cellular targets.
属性
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-17-11-14(9-10-20(17)27)12-24-25-21(28)13-26-18-7-3-1-5-15(18)22(29)16-6-2-4-8-19(16)26/h1-12,27H,13H2,(H,25,28)/b24-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGAHIHJROVAFZ-WYMPLXKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC(=C(C=C4)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC(=C(C=C4)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331749-88-3 |
Source


|
| Record name | 331749-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














